2,5-Dichloro-n-methylbenzenesulfonamide
CAS No.: 6326-15-4
Cat. No.: VC21250158
Molecular Formula: C7H7Cl2NO2S
Molecular Weight: 240.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6326-15-4 |
|---|---|
| Molecular Formula | C7H7Cl2NO2S |
| Molecular Weight | 240.11 g/mol |
| IUPAC Name | 2,5-dichloro-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
| Standard InChI Key | GGMKUYAJGXCRTE-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Introduction
Molecular Structure and Physical Properties
Structural Data and Properties
The following table summarizes the key structural and physical properties of 2,5-Dichloro-n-methylbenzenesulfonamide:
| Property | Value |
|---|---|
| Chemical Name | 2,5-Dichloro-n-methylbenzenesulfonamide |
| CAS Number | 6326-15-4 |
| Molecular Formula | C₇H₇Cl₂NO₂S |
| Molecular Weight | 240.11 g/mol |
| Structural Features | Benzene ring with chlorine atoms at positions 2 and 5; methylated sulfonamide group |
| Primary Applications | Research use in medicinal chemistry and biochemical studies |
These properties establish the basic identity and physical characteristics of the compound, providing essential information for researchers working with this molecule in laboratory settings.
Synthesis and Preparation Methods
Laboratory Synthesis Procedures
The synthesis of 2,5-Dichloro-n-methylbenzenesulfonamide typically involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and methylamine. This nucleophilic substitution reaction occurs at the sulfonyl chloride group, resulting in the formation of the methylated sulfonamide. The reaction is commonly conducted in organic solvents such as pyridine, which serves both as a solvent and a base to neutralize the hydrochloric acid produced during the reaction.
The general reaction conditions involve controlled temperature, typically elevated to enhance the reaction rate, and careful monitoring to ensure complete conversion of the starting materials. The progress of the reaction can be followed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Industrial Production Approaches
For larger-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. These systems allow for better temperature control and mixing, resulting in more consistent product quality. Industrial production methods also focus on optimizing reaction conditions to minimize the formation of side products and facilitate downstream purification processes.
The purification of 2,5-Dichloro-n-methylbenzenesulfonamide typically involves recrystallization from appropriate solvents or chromatographic techniques to remove impurities and achieve the desired level of purity for research applications. Quality control methods, including spectroscopic analysis and purity determination, are essential components of the production process to ensure consistent product characteristics.
Biological Activity and Mechanisms
General Biological Properties
2,5-Dichloro-n-methylbenzenesulfonamide exhibits significant biological activities that make it relevant for research in various therapeutic areas. The compound's biological effects are primarily attributed to its ability to interact with enzymes and receptors through specific binding mechanisms. The sulfonamide group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the active sites of target proteins.
The compound demonstrates potential as an enzyme inhibitor, interfering with the normal function of certain enzymes by binding to their active sites. This mechanism is similar to that observed with other sulfonamide derivatives, which have established roles in various therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.
Molecular Interaction Mechanisms
The molecular mechanisms underlying the biological activities of 2,5-Dichloro-n-methylbenzenesulfonamide involve specific interactions between the compound and its biological targets. The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor and acceptor, facilitating interactions with complementary groups in proteins. The chlorine substituents on the benzene ring influence the electronic distribution within the molecule, affecting its binding affinity and selectivity for different targets.
These molecular interactions can lead to enzyme inhibition when the compound binds to the active site of an enzyme, preventing the normal substrate from binding and thus interfering with the enzyme's catalytic function. The specific positioning of the chlorine atoms at the 2 and 5 positions of the benzene ring may enhance binding to particular protein targets, contributing to the compound's potential selectivity.
Comparative Analysis with Related Compounds
Structure-Activity Relationships
A comparison of 2,5-Dichloro-n-methylbenzenesulfonamide with structurally related compounds provides insights into structure-activity relationships within this class of molecules. For instance, 2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide differs by having an additional cyclohexyl group attached to the nitrogen of the sulfonamide, which would likely influence its solubility, bioavailability, and interaction with biological targets .
Similarly, compounds like 2,5-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide and 2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide feature more complex substituents on the nitrogen of the sulfonamide group, which would significantly alter their physicochemical properties and biological activities.
Efficacy Comparisons
The biological activity of 2,5-Dichloro-n-methylbenzenesulfonamide can be contextualized by comparing it with related compounds. Research on various benzenesulfonamide derivatives has shown differences in their effects on parameters such as perfusion pressure and coronary resistance. For example, studies have indicated that 4-(2-amino-ethyl)-benzenesulfonamide decreased coronary resistance compared to 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide, highlighting the impact of structural variations on biological activity .
The following table summarizes key comparisons between 2,5-Dichloro-n-methylbenzenesulfonamide and structurally related compounds:
| Compound | Structural Differences | Biological Activity Differences |
|---|---|---|
| 2,5-Dichloro-n-methylbenzenesulfonamide | Base compound with methyl group on sulfonamide nitrogen | Shows potential anticancer, antibacterial, and antioxidant activities |
| 2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide | Additional cyclohexyl group on nitrogen | May have different solubility and binding characteristics |
| 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide | Nitrophenyl group instead of methyl | Different effects on coronary resistance compared to amino-ethyl derivatives |
These comparisons highlight how specific structural modifications can significantly influence the biological profile of sulfonamide derivatives, providing valuable information for the rational design of new compounds with enhanced properties or selective activities .
Current Research and Future Directions
Recent Advances
Research on sulfonamide derivatives continues to evolve, with increasing focus on their diverse biological activities and potential therapeutic applications. Recent studies have explored the relationship between structural modifications and biological effects, providing insights that could guide the development of more effective compounds .
The potential of 2,5-Dichloro-n-methylbenzenesulfonamide and related compounds in areas such as cancer treatment, antibacterial therapy, and protection against oxidative stress represents an active field of investigation. Advances in synthetic methods and biological screening techniques are facilitating more comprehensive exploration of these compounds' properties and applications.
Future Research Opportunities
Future research on 2,5-Dichloro-n-methylbenzenesulfonamide could focus on several promising directions. More detailed structure-activity relationship studies could elucidate the specific contributions of the chlorine substituents and the methylated sulfonamide group to the compound's biological activities. This could guide the rational design of derivatives with enhanced properties or selective activities against specific targets.
Investigation of the compound's mechanisms of action at the molecular level, including identification of specific protein targets and characterization of binding interactions, would provide valuable insights for its potential therapeutic applications. Additionally, exploration of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, would be essential for assessing its potential for drug development.
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